Product packaging for 1-Chloro-7-fluoroheptane(Cat. No.:CAS No. 334-43-0)

1-Chloro-7-fluoroheptane

Cat. No.: B3051381
CAS No.: 334-43-0
M. Wt: 152.64 g/mol
InChI Key: BONTZXVQFVZSLD-UHFFFAOYSA-N
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Description

Significance of Halogenated Alkanes as Versatile Chemical Building Blocks and Advanced Intermediates in Research

Halogenated alkanes, also known as alkyl halides, are a fundamental class of compounds in organic chemistry, serving as pivotal building blocks and advanced intermediates in a myriad of synthetic applications. wikipedia.org Their utility stems from the carbon-halogen bond, which can be readily transformed into other functional groups through various reactions. Alkanes themselves are generally unreactive, but the introduction of a halogen atom provides a reactive site for chemical modification. byjus.com

These compounds are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of molecular construction. wikipedia.org They participate in a wide range of reactions, including nucleophilic substitutions and eliminations, making them indispensable precursors for a vast array of more complex molecules. wikipedia.org The reactivity of haloalkanes is influenced by the nature of the halogen, with heavier halogens generally leading to more reactive compounds. wikipedia.org

Halogenated alkanes find widespread commercial use as solvents, refrigerants, pharmaceuticals, and pesticides. wikipedia.orgnumberanalytics.com In the laboratory, their role as alkylating agents is of paramount importance, allowing for the controlled assembly of intricate molecular architectures. wikipedia.org The ability to functionalize otherwise inert alkanes through halogenation opens up a gateway to a diverse range of valuable chemical entities. byjus.com

Contextualization of 1-Chloro-7-fluoroheptane as a Representative Asymmetrically Substituted Dihaloalkane

This compound stands as a prime example of an asymmetrically substituted dihaloalkane, a subclass of halogenated alkanes with distinct reactive properties. Its structure features a seven-carbon chain with a chlorine atom at one end and a fluorine atom at the other. innospk.com This asymmetry is crucial, as the two different halogen atoms provide differential reactivity, allowing for selective chemical transformations at either end of the molecule. innospk.com

The presence of both chlorine and fluorine imparts unique characteristics to the molecule. The chlorine atom can be targeted for nucleophilic substitution or Grignard reagent formation, while the fluorine atom, due to the strength of the carbon-fluorine bond, is generally less reactive under these conditions. This differential reactivity allows chemists to use this compound as a versatile intermediate to construct more complex molecules in a controlled, stepwise manner. innospk.com

This compound serves as a valuable building block in the synthesis of specialty chemicals, agrochemicals, and pharmaceutical agents. innospk.com For instance, it can be used to prepare fluorinated or chlorinated derivatives, which are often integral to the development of drugs with enhanced metabolic stability or biological activity. innospk.com The ability to selectively functionalize one end of the molecule while leaving the other intact is a powerful tool in multistep organic synthesis.

Research Trends in Organofluorine Chemistry and its Impact on Alkane Functionalization

The field of organofluorine chemistry has experienced remarkable growth, driven by the unique and often beneficial properties that fluorine atoms impart to organic molecules. springernature.comcas.cn Fluorinated compounds have found widespread applications as pharmaceuticals, agrochemicals, and advanced materials. springernature.comresearchgate.net This has spurred significant research into developing new and efficient methods for introducing fluorine and fluorinated groups into organic scaffolds. springernature.comcas.cn

A major focus of modern organofluorine chemistry is the development of methods for the direct C-H functionalization of alkanes, which allows for the introduction of fluorine without the need for pre-existing functional groups. cas.cn This approach is particularly advantageous for late-stage functionalization in the synthesis of complex molecules like pharmaceuticals. researchgate.net

Recent advances have seen the emergence of photoredox catalysis and other radical-based methods for the fluorination and fluoroalkylation of alkanes. cas.cnbohrium.com These techniques often operate under mild conditions and have expanded the scope of accessible fluorinated molecules. bohrium.com The development of new fluorinating reagents has also been a key driver of progress, providing chemists with more selective and efficient tools for incorporating fluorine. numberanalytics.com The ongoing evolution of organofluorine chemistry continues to provide innovative strategies for the functionalization of alkanes, opening up new avenues for the creation of novel and valuable molecules. springernature.comcas.cn

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C7H14ClF innospk.com
Molecular Weight 152.64 g/mol innospk.com
Appearance Colorless transparent liquid innospk.com
Boiling Point 185.77 °C (estimated) innospk.com
Density 0.9930 g/cm³ innospk.com
Refractive Index 1.4222 innospk.com
CAS Number 334-43-0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClF B3051381 1-Chloro-7-fluoroheptane CAS No. 334-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-7-fluoroheptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClF/c8-6-4-2-1-3-5-7-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONTZXVQFVZSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCF)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187032
Record name Heptane, 1-chloro-7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334-43-0
Record name Heptane, 1-chloro-7-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 1-chloro-7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Reaction Mechanisms of 1 Chloro 7 Fluoroheptane Analogues

Nucleophilic Substitution Reactions in Dihaloalkanes

Nucleophilic substitution is a cornerstone reaction for haloalkanes, where a nucleophile replaces the halogen atom, which departs as a halide ion (the leaving group). allen.in In a molecule with two different halogens, such as a chloro-fluoro-alkane, the reaction's course is determined by the relative reactivity of the two carbon-halogen bonds.

The reactivity of a carbon-halogen bond in nucleophilic substitution is primarily governed by two opposing factors: bond polarity and bond strength. chemguide.co.uk Fluorine is the most electronegative element, leading to the C-F bond being the most polar of all carbon-halogen bonds. chemguide.co.ukthestudentroom.co.uk This high polarity results in a significant partial positive charge (δ+) on the carbon atom, which might suggest it is highly susceptible to attack by a nucleophile. thestudentroom.co.uk

However, the dominant factor determining reactivity is the bond strength. chemguide.co.ukdocbrown.info The C-F bond is significantly stronger and harder to break than the C-Cl, C-Br, and C-I bonds. chemguide.co.uksavemyexams.com Conversely, the C-Cl bond is weaker, making it more readily cleaved during a substitution reaction. docbrown.info Therefore, in a molecule containing both, the C-Cl bond is preferentially broken over the C-F bond. chemguide.co.uksavemyexams.com Fluoroalkanes are generally very unreactive in nucleophilic substitution reactions due to the immense strength of the C-F bond. chemguide.co.uksavemyexams.com

BondPauling Electronegativity of HalogenBond Enthalpy (kJ/mol)Bond Polarity (Cδ+-Xδ-)
C-F4.0467-492Highest
C-Cl3.0324-346High
C-Br2.8285-290Moderate
C-I2.5228-238Lowest

*Data sourced from multiple references. chemguide.co.ukdocbrown.infosavemyexams.com This table provides a comparative view of key properties for carbon-halogen bonds, illustrating why C-F bonds are strong and less reactive despite high polarity, while C-Cl bonds are weaker and more susceptible to cleavage.

A good leaving group is one that is stable after it has departed with the electron pair from the bond. crunchchemistry.co.uk This stability is directly related to its basicity; weaker bases make better leaving groups. libretexts.orglibretexts.org The halide ions' basicity follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. quora.com Consequently, the fluoride (B91410) ion (F⁻) is the most basic and the worst leaving group among the halogens, while the iodide ion (I⁻) is the weakest base and the best leaving group. libretexts.orgquora.com

The leaving group ability order is therefore: I⁻ > Br⁻ > Cl⁻ >> F⁻. libretexts.orgubc.ca This trend confirms that the chloride ion is a much more effective leaving group than the fluoride ion. In a reaction involving an analogue like 1-chloro-7-fluoroheptane, a nucleophile will attack the carbon attached to the chlorine, as the chloride ion is a significantly better leaving group than the fluoride ion. libretexts.org Fluoride is considered such a poor leaving group that nucleophilic substitutions on fluoroalkanes are rarely observed. libretexts.org

The reaction can proceed through two primary mechanisms: Sₙ2 (bimolecular) or Sₙ1 (unimolecular). allen.in

Sₙ2 Mechanism: Involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. allen.in This is typical for primary and secondary haloalkanes.

Sₙ1 Mechanism: Involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. chemguide.co.uk

For a primary dihaloalkane like this compound, the Sₙ2 pathway would be favored at the C-1 position, leading to the substitution of the chlorine atom.

Comparative Analysis of Carbon-Chlorine vs. Carbon-Fluorine Bond Reactivity

Elimination Reactions in Linear Haloalkanes

Linear haloalkanes can undergo elimination reactions, specifically dehydrohalogenation, to form alkenes. khanacademy.orgorganicmystery.com This reaction is favored by heating the haloalkane with a strong base, such as potassium hydroxide (B78521) (KOH) dissolved in ethanol (B145695) (ethanolic KOH). organicmystery.comsavemyexams.com The hydroxide ion (or more accurately, the ethoxide ion in an alcoholic solution) acts as a base rather than a nucleophile, abstracting a hydrogen atom from a carbon atom adjacent (at the β-position) to the carbon bearing the halogen (the α-carbon). organicmystery.comyoutube.com

The mechanism involves the base removing a β-hydrogen, causing the electrons from the C-H bond to shift and form a double bond between the α and β carbons. Simultaneously, the halogen atom is expelled as a halide ion. youtube.com For a this compound analogue, elimination would almost exclusively involve the C-Cl bond due to the poor leaving group ability of fluoride. The base would abstract a proton from C-2, leading to the formation of 7-fluorohept-1-ene. The conditions, particularly the use of an alcoholic solvent, are crucial as they promote the basic character of the hydroxide/alkoxide, favoring elimination over the competing substitution reaction that is more common in aqueous solutions. organicmystery.comyoutube.com

Radical Reactions and Their Role in Halogenated Alkane Transformations

Alkanes and haloalkanes can undergo free-radical substitution, typically initiated by heat or ultraviolet (UV) light. jove.comsavemyexams.com This type of reaction, known as radical halogenation, proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination. ucalgary.caorganicchemistrytutor.com

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV light or heat, generating two highly reactive halogen radicals (e.g., 2 Cl•). jove.comsavemyexams.com

Propagation: This stage consists of two repeating steps. First, a halogen radical abstracts a hydrogen atom from the alkane chain, forming a hydrogen halide and an alkyl radical (R•). jove.com Second, this alkyl radical abstracts a halogen atom from another halogen molecule, forming the haloalkane product and regenerating a halogen radical, which continues the chain. jove.comucalgary.ca

Termination: The chain reaction concludes when two radicals combine, removing the reactive intermediates. ucalgary.ca This can happen in several ways, such as two halogen radicals combining, two alkyl radicals combining, or an alkyl and a halogen radical combining. savemyexams.com

In the context of a this compound analogue, further radical halogenation could occur if it were treated with a halogen like Cl₂ or Br₂ in the presence of UV light. The halogen radical would abstract a hydrogen atom from the carbon chain. The stability of the resulting alkyl radical intermediate determines the major product, with the order of stability being tertiary > secondary > primary. organicchemistrytutor.comyoutube.com Therefore, hydrogen abstraction would preferentially occur at one of the secondary carbons (C-2 to C-6) over the primary C-7.

Mechanistic Studies Employing Kinetic and Isotopic Labeling Approaches

To elucidate the detailed steps of a reaction mechanism, chemists employ various experimental techniques, including kinetic studies and isotopic labeling. allen.inias.ac.in These methods are powerful tools for understanding the transformations of haloalkanes.

Kinetic Studies: Analyzing the rate of a reaction and how it is affected by the concentration of reactants can help distinguish between mechanistic pathways. For example, an Sₙ1 reaction rate depends only on the concentration of the haloalkane, while an Sₙ2 reaction rate depends on the concentrations of both the haloalkane and the nucleophile. allen.in

Isotopic Labeling: This technique involves replacing an atom in a reactant with one of its isotopes to trace its path through the reaction. ias.ac.in For instance, by replacing a specific hydrogen atom with its heavier isotope, deuterium (B1214612) (D), scientists can determine if the C-H bond is broken during the rate-determining step of the reaction. scribd.com If the C-D bond breaks more slowly than the C-H bond (a phenomenon known as the primary kinetic isotope effect or KIE), it indicates that this bond cleavage is part of the slowest, rate-limiting step. scribd.com Chlorine kinetic isotope effects have been used to study enzymatic dehalogenation reactions, providing insight into the transition state of the C-Cl bond cleavage. acs.org This approach allows for a detailed mapping of which bonds are formed and broken in the critical steps of a reaction. ias.ac.inacs.org

Intermolecular and Intramolecular Hydrofluorination Reactions Involving Fluoroalkanes

Hydrofluorination is a reaction that involves the addition of hydrogen fluoride (H-F) across a carbon-carbon double or triple bond to synthesize fluoroalkanes. organic-chemistry.org This process can be challenging due to the toxicity and low acidity of HF. nih.gov Modern methods often use safer and more manageable fluorine sources, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF). nih.gov

Intermolecular Hydrofluorination: This occurs when an alkene reacts with an external source of HF. The reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, and the fluorine atom adds to the more substituted carbon. organic-chemistry.org Catalysts, such as cobalt complexes, can be used to facilitate this transformation, sometimes involving radical intermediates. organic-chemistry.orgnih.gov

Intramolecular Hydrofluorination: This involves the cyclization of a molecule containing both a double bond and a fluorine source within its structure. This process is less common but is a key strategy in synthesizing complex cyclic fluorinated molecules. beilstein-journals.org

These reactions are fundamental for creating C-F bonds and synthesizing various fluoroalkanes from unsaturated precursors. organic-chemistry.orgrsc.org

Advanced Analytical Methodologies for the Characterization of 1 Chloro 7 Fluoroheptane and Synthetic Intermediates

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous identification and structural verification of 1-Chloro-7-fluoroheptane. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provide detailed information about the molecular framework, elemental composition, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra offer detailed insights into the connectivity and chemical environment of the atoms within the molecule. rsc.orgresearchgate.net

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methylene (B1212753) (CH₂) groups. The protons on the carbon adjacent to the chlorine atom (C1) would appear as a triplet at approximately 3.5 ppm. chemicalbook.com The protons on the carbon adjacent to the fluorine atom (C7) would appear as a triplet of triplets at around 4.4 ppm due to coupling with both the adjacent methylene protons and the fluorine atom. The remaining methylene groups in the chain (C2-C6) would produce a complex multiplet in the upfield region, typically between 1.3 and 1.8 ppm. rsc.orgchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are anticipated. The carbon bonded to chlorine (C1) would resonate at approximately 45 ppm. guidechem.com The carbon bonded to fluorine (C7) would show a significant downfield shift to around 84 ppm and would appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. nih.govchemicalbook.com The other carbon signals would appear at predictable chemical shifts for a heptyl chain. nih.gov

¹⁹F NMR: The fluorine NMR spectrum is particularly useful for confirming the presence and environment of the fluorine atom. researchgate.net For this compound, a single signal, a triplet of triplets, is expected. This complex splitting pattern arises from coupling to the protons on the adjacent carbon (C6) and the protons on the next-nearest carbon (C5). The chemical shift would be anticipated in the region typical for primary fluoroalkanes, around -218 to -220 ppm relative to a CFCl₃ standard. google.com

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
¹H
H on C1 (-CH₂Cl) ~ 3.5 Triplet (t) J(H,H) ≈ 7
H on C7 (-CH₂F) ~ 4.4 Triplet of Triplets (tt) J(H,F) ≈ 47, J(H,H) ≈ 6
H on C2, C6 ~ 1.7-1.8 Multiplet (m)
H on C3, C4, C5 ~ 1.3-1.5 Multiplet (m)
¹³C
C1 (-CH₂Cl) ~ 45 Triplet (in ¹H-coupled)
C7 (-CH₂F) ~ 84 Doublet (d) ¹J(C,F) ≈ 165
C2, C6 ~ 32, ~30 (d, ²J(C,F) ≈ 20) Singlets
C3, C5 ~ 26, ~25 (d, ³J(C,F) ≈ 5) Singlets
C4 ~ 28 Singlet
¹⁹F

Note: The data in this table are predicted values based on spectral data for structurally similar compounds such as 1-chloroheptane (B146330) and 1-fluoroheptane (B1584036). chemicalbook.comnih.govgoogle.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Abundance

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. It provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₇H₁₄ClF. guidechem.com

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in two molecular ion peaks separated by two mass units (m/z). docbrown.info The molecular ion peak [M]⁺ corresponding to the molecule containing ³⁵Cl will be observed, along with an [M+2]⁺ peak for the molecule containing ³⁷Cl. The relative intensity ratio of these peaks is approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. docbrown.infodocbrown.info

The fragmentation pattern in the mass spectrum would also provide structural information. Expected fragments would include the loss of the chlorine atom ([M-Cl]⁺), the fluorine atom ([M-F]⁺), and various alkyl chain fragments. nist.gov

Table 2: HRMS Data for this compound

Ion Molecular Formula Calculated Monoisotopic Mass (Da)
[M]⁺ C₇H₁₄³⁵ClF 152.0768

Note: The calculated masses are based on the most abundant isotopes. guidechem.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be dominated by absorptions corresponding to the alkyl chain and the carbon-halogen bonds.

The most prominent peaks would include:

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of the methylene groups in the heptane (B126788) backbone. nih.govnist.gov

CH₂ bending (scissoring): A distinct peak around 1465 cm⁻¹. nist.gov

C-F stretching: A strong, sharp absorption band in the 1000-1100 cm⁻¹ region, confirming the presence of the fluoro group.

C-Cl stretching: A characteristic absorption in the 650-750 cm⁻¹ range, indicating the presence of the chloro group. nih.govnist.gov

The absence of significant peaks for hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double bonds (C=C) would confirm the purity of the saturated haloalkane structure. nist.gov

Table 3: Key IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
C-H stretch Alkyl CH₂ 2850 - 2960 Strong
C-H bend Alkyl CH₂ 1465 Medium
C-F stretch Fluoroalkane 1000 - 1100 Strong

Note: Frequencies are based on typical values for aliphatic halogenated compounds. nih.govnist.govnist.gov

Chromatographic Separation and Analysis

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, synthetic intermediates, and impurities, as well as for assessing its purity and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile or thermally sensitive compounds. For this compound, which is relatively volatile, reversed-phase HPLC would be the most common mode. This involves a non-polar stationary phase (like C18 or C8) and a polar mobile phase.

A typical method would use a gradient of a polar organic solvent (such as acetonitrile (B52724) or methanol) and water as the mobile phase. mdpi.com Detection is commonly achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD), as the compound lacks a strong UV chromophore. HPLC is particularly valuable for assessing the purity of a sample by detecting less volatile impurities that may not be observable by Gas Chromatography. mdpi.com

Gas Chromatography (GC) for Volatile Mixtures

Gas Chromatography (GC) is the preferred method for the analysis of volatile compounds like this compound. nsf.gov It offers high resolution, speed, and sensitivity. A sample is vaporized and injected into a long, thin capillary column.

Column: A non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5) or a (5%-phenyl)-methylpolysiloxane stationary phase, is typically used for separating haloalkanes. thieme-connect.de

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. For enhanced selectivity and sensitivity towards halogenated compounds, an Electron Capture Detector (EC) can be employed. Coupling the GC to a Mass Spectrometer (GC-MS) provides the most powerful analytical combination, offering both separation and definitive identification of the compound and any impurities based on their mass spectra. nist.govnist.gov

The retention time of this compound would depend on its boiling point (estimated around 186°C) and its interaction with the stationary phase. chemicalbook.com It would elute after 1-fluoroheptane and 1-chloroheptane under typical GC conditions due to its higher molecular weight and likely stronger intermolecular forces. nih.govnih.gov

Table 4: Mentioned Compounds

Compound Name Molecular Formula
This compound C₇H₁₄ClF
1-Chloroheptane C₇H₁₅Cl
1-Fluoroheptane C₇H₁₅F
1-Chloro-2-fluoroethane C₂H₄ClF
Acetonitrile C₂H₃N
Methanol CH₄O
Carbon tetrachloride CCl₄

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is fundamental in asymmetric synthesis, ensuring the stereochemical purity of a chiral product. ic.ac.uk For derivatives of this compound or its synthetic precursors that may be chiral, chiral chromatography is the definitive analytical method. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for this purpose. ic.ac.ukthieme-connect.com

These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction results in different retention times for each enantiomer, allowing for their separation and quantification. ic.ac.uk The advantages of using chromatographic methods, particularly GC with a chiral stationary phase, include the requirement for a very small sample size and the ability to determine a wide range of enantiomeric excesses without substrate derivatization. ic.ac.uk However, a primary challenge is that the analyte must be volatile and thermally stable for GC analysis. ic.ac.uk

For quantitative analysis, the peak areas of the two enantiomers are integrated, and the enantiomeric excess is calculated. Modern approaches can even determine enantiomeric excess without the need for pure enantiomer standards by using coupled detection methods like circular dichroism alongside UV and fluorescence detectors. uma.es

Table 1: Representative Chiral HPLC Data for Enantiomeric Separation This table illustrates a hypothetical separation of chiral intermediates used in the synthesis of a this compound derivative.

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (ee %)
(R)-enantiomer15.497.595.0%
(S)-enantiomer18.22.5

Specialized Techniques for Reactive Intermediates

The synthesis of this compound can involve highly reactive intermediates, such as organometallic reagents (e.g., Grignard or organolithium species), which are often unstable and transient. americanpharmaceuticalreview.comresearchgate.net Characterizing these species and monitoring their formation and consumption requires specialized analytical techniques that can provide real-time information.

Analysis of Purification Processes

After synthesis, this compound must be purified to remove unreacted starting materials, catalysts, and side products. Analytical techniques are essential to verify the effectiveness of the purification process. Gas Chromatography (GC) and HPLC, often coupled with mass spectrometry (GC-MS, LC-MS), are standard methods for assessing purity. chromatographyonline.comnih.gov

These methods can separate this compound from impurities, such as heptane, other halogenated heptanes, or undesired coupling products (e.g., Wurtz coupling products from Grignard reactions). researchgate.net By comparing the chromatograms of the crude and purified product, the removal of specific impurities can be confirmed and the final purity can be quantified. For polymeric materials functionalized with haloalkanes, purification methods like reprecipitation are common, where the polymer is dissolved and then precipitated out, leaving impurities behind in the solvent.

Surface Analysis Techniques for Functionalized Materials

This compound can be used as a reagent to functionalize surfaces or synthesize polymers, for example, through atom transfer radical polymerization (ATRP) where a haloalkane can act as an initiator. acs.org When a material's surface is modified, specialized techniques are required to confirm the successful attachment and to characterize the resulting surface properties.

For polymers functionalized with haloalkanes, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool to confirm the successful incorporation of the functional group. rsc.org Gel Permeation Chromatography (GPC) is used to analyze changes in the polymer's molecular weight and molecular weight distribution after functionalization. rsc.org For materials where this compound is attached to a solid surface, techniques such as X-ray Photoelectron Spectroscopy (XPS) would be employed to determine the elemental composition of the surface, confirming the presence of both chlorine and fluorine.

Computational Chemistry and Theoretical Investigations of Halogenated Alkanes

Electronic Structure and Energetics Studies

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods are instrumental in elucidating these characteristics for halogenated alkanes.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.gov This method is widely applied to halogenated systems to predict a range of molecular properties and to map out the energetic landscapes of chemical reactions. nih.gov For a molecule such as 1-chloro-7-fluoroheptane, DFT calculations can provide valuable information on its geometry, electronic distribution, and reactivity.

Furthermore, DFT is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can construct potential energy surfaces for reactions involving halogenated alkanes. nih.gov This allows for the determination of activation barriers and reaction enthalpies, providing insights into reaction kinetics and thermodynamics. For example, DFT has been used to study the reaction pathways of nucleophilic substitution (SN2) and elimination (E2) reactions in halogenated alkanes. researchgate.net

Table 1: Representative Molecular Properties of Halogenated Alkanes Calculated with DFT

Property Description Typical Insights from DFT
Optimized Geometry The three-dimensional arrangement of atoms with the lowest energy. Provides bond lengths, bond angles, and dihedral angles.
Dipole Moment A measure of the separation of positive and negative charges in a molecule. Helps in understanding solubility and intermolecular forces. acs.org
Molecular Orbitals The spatial distribution and energy of electrons in a molecule. The energies of the HOMO and LUMO are key indicators of reactivity.

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Used to characterize stationary points on the potential energy surface. |

This table is illustrative and based on general applications of DFT to halogenated alkanes.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are often used to obtain highly accurate energetic data, such as bond dissociation energies (BDEs). The BDE is the energy required to break a specific bond homolytically, and it is a fundamental measure of bond strength.

For halogenated alkanes, ab initio calculations are crucial for determining the BDEs of carbon-hydrogen (C-H) and carbon-halogen (C-X, where X is F, Cl, Br, or I) bonds. rsc.org This information is vital for understanding the reactivity of these compounds, particularly in radical reactions and in assessing their atmospheric lifetimes. rsc.org Studies on haloethanes have demonstrated that the strength of the C-X bond decreases down the group from fluorine to iodine. savemyexams.com

Different levels of ab initio theory, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, offer varying degrees of accuracy and computational cost. rsc.org High-level ab initio calculations, while computationally intensive, can provide BDEs with near chemical accuracy (typically within 1-2 kcal/mol of experimental values). nih.gov

Table 2: Representative Calculated Bond Dissociation Energies (kcal/mol) for Simple Haloalkanes

Bond Molecule Calculated BDE (kcal/mol) Method
C-H CH3-Cl 103.3 G3
C-Cl CH3-Cl 83.6 G3
C-H CH3CH2-F 100.3 B3LYP/6-311G(d,p)
C-F CH3CH2-F 110.0 B3LYP/6-311G(d,p)
C-H CH3CH2-Cl 100.4 B3LYP/6-311G(d,p)

Data is illustrative and sourced from computational studies on simple haloalkanes to represent typical values. The specific BDEs for this compound would require dedicated calculations.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reaction Paths

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mun.ca For flexible molecules like this compound, MD simulations are invaluable for exploring their conformational landscape and understanding how they interact with their environment. mun.ca

Conformational analysis is a key application of MD simulations for long-chain alkanes. The rotation around single bonds allows the molecule to adopt various three-dimensional shapes, or conformers. MD simulations can reveal the relative populations of different conformers and the energy barriers between them. nih.gov For instance, studies on 1,3-difluorinated alkanes have shown that the presence of fluorine atoms significantly influences the conformational preferences of the alkyl chain. nih.gov

MD simulations also provide detailed insights into intermolecular interactions. researchgate.net By simulating a collection of molecules, it is possible to study how they pack in the liquid state and to calculate properties like radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. researchgate.net These simulations are crucial for understanding the physical properties of halogenated alkanes, such as their boiling points and densities, which are governed by intermolecular forces like van der Waals interactions and dipole-dipole interactions. utexas.edulibretexts.org

Application of Activation Strain Model for Reactivity Interpretation

The activation strain model, also known as the distortion/interaction model, is a powerful conceptual tool used to analyze the activation barriers of chemical reactions. nih.gov This model deconstructs the potential energy surface along the reaction coordinate into two components: the strain energy and the interaction energy. The strain energy is the energy required to deform the reactants from their equilibrium geometry into the geometry they adopt at a given point along the reaction coordinate, while the interaction energy accounts for the stabilizing interactions between the deformed reactants. nih.gov

This model has been successfully applied to understand the reactivity of halogenated alkanes in reactions such as SN2 substitutions. acs.orgacs.org By analyzing how the strain and interaction energies change as the nucleophile approaches the substrate, it is possible to identify the factors that control the height of the activation barrier. For example, in the SN2 reaction of a nucleophile with a haloalkane, the activation strain model can elucidate the role of the leaving group, the nucleophile, and the substituents on the carbon center in determining the reaction rate. researchgate.netvu.nl

Computational Design and Prediction of Novel Halogenated Systems

Computational chemistry is not only used to study existing molecules but also to design and predict the properties of new ones. This is particularly relevant for halogenated alkanes, where the goal might be to design compounds with specific properties for various applications.

One area of active research is the design of safer chemicals. Computational models can be used to predict the metabolic fate of halogenated alkanes, which is crucial for assessing their potential toxicity. nih.gov For instance, quantitative structure-activity relationship (QSAR) models can correlate the molecular structure of a compound with its biological activity or a particular property. tandfonline.comnih.gov These models can be used to screen virtual libraries of novel halogenated compounds and prioritize those with desirable characteristics and low predicted toxicity.

Computational methods are also employed in the design of novel materials. For example, halogenated molecules are being computationally designed for applications in organic electronics, such as photovoltaics. acs.org DFT calculations can be used to predict the electronic properties of these novel systems, guiding synthetic efforts towards materials with optimized performance. acs.org Similarly, computational design plays a role in developing new catalysts and enzymes, such as haloalkane dehalogenases with altered substrate specificities. biotechrep.ir

Table 3: Mentioned Compound Names

Compound Name
This compound
1,3-difluorinated alkanes
Haloalkanes
Halogenated Alkanes
Haloethanes
Halomethanes
1,2-dichloroethane
1,1,1-trichloroethane
Dichloromethane
Chloroform
Trichloroethylene
Halothane
Isoflurane
Enflurane
Sevoflurane
Desflurane
Methoxyflurane
1-fluoro-1,1,2,2-tetrachloroethane
1,1-difluoro-1,2,2-trichloroethane
1,1,1-trifluoro-2,2-dichloroethane
1,1,1,2-tetrafluoro-2-chloroethane
1,1,1,2,2-pentafluoroethane
2-bromo-2-chloro-1,1,1-trifluoroethane
Propane (B168953)
Cyclopentane
Cyclohexane
1,3-difluoropropane
anti-2,4-difluoropentane
syn-2,4-difluoropentane
anti-3,5-difluoroheptane
syn-3,5-difluoroheptane
Pentane
Heptane (B126788)
Butane
Methane
Chloromethane
Fluoromethane
Bromomethane
Iodomethane
1-bromopropane
2-chloropropane
2-bromopentane
4-bromo-2-methylhexane
Carbon tetrachloride
Ethyl chloride
Phosgene
1-chloro-octadecane
1-bromoethane
1-bromobutane
1-bromopentane
1-iodobutane
1,5-bis(2'-acetylphenoxy)pentane
bis(2'-acetylphenoxy)diethyl ether
1,10-bis(2'-acetylphenoxy)decane
2'-hydroxyacetophenone
ethyl trifluoroacetate
Azepane
Oxepane
Thiepane
Fluorocycloheptane
Bromocycloheptane
Chlorocycloheptane

Research Applications and Emerging Directions for Halogenated Heptane Derivatives

Role as Essential Building Blocks in Academic Organic Synthesis

The difunctional nature of 1-Chloro-7-fluoroheptane, with a chlorine and a fluorine atom at opposite ends of the heptane (B126788) chain, provides chemists with a versatile platform for constructing more complex molecules. This dual reactivity allows for selective chemical transformations at either end of the molecule, making it a valuable starting material in academic organic synthesis.

Synthesis of Complex Molecular Architectures

The presence of two different halogen atoms in this compound allows for orthogonal chemical reactions. For instance, the chlorine atom can readily participate in nucleophilic substitution reactions, while the fluorine atom is generally more resistant to such transformations. This differential reactivity enables the sequential introduction of various functional groups, a key strategy in the synthesis of complex molecular architectures. ontosight.aiijrpr.com

This step-wise approach allows for the controlled assembly of intricate structures, where the heptane chain acts as a flexible spacer between two distinct molecular fragments. Researchers can leverage this to build molecules with specific spatial arrangements and functionalities, which is crucial for studying structure-activity relationships in various chemical and biological systems.

Precursors for Polymer and Coating Development in Materials Science

Halogenated alkanes, including derivatives of heptane, are utilized as precursors in the synthesis of polymers and coatings. lookchem.com The incorporation of fluorine atoms, in particular, can impart desirable properties to the resulting materials, such as enhanced thermal stability, chemical resistance, and specific surface properties. lookchem.comresearchgate.net

The long-chain nature of heptane derivatives can contribute to the flexibility and processability of the final polymer. By carefully selecting the halogen substitution pattern, scientists can fine-tune the properties of the resulting materials for specific applications, including the development of advanced coatings, membranes, and other functional polymers. lookchem.com

Advanced Intermediates in Pharmaceutical and Agrochemical Research

The strategic introduction of halogen atoms is a well-established strategy in the design of new pharmaceuticals and agrochemicals. ontosight.ai Halogenated heptane derivatives serve as valuable intermediates in this process, providing a scaffold that can be further elaborated to create novel bioactive compounds. lookchem.com

Strategic Incorporation of Halogens to Modulate Bioactivity in Drug Design

The inclusion of halogen atoms, such as chlorine and fluorine, can significantly alter the biological activity and pharmacokinetic properties of a drug molecule. nih.govresearchgate.netresearchgate.net Fluorine, for example, can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability. nih.govmdpi.com Chlorine can also influence a molecule's lipophilicity and its ability to form halogen bonds, which are important non-covalent interactions in drug-receptor binding. nih.govresearchgate.netnih.gov

Table 1: Impact of Halogen Incorporation on Drug Properties

PropertyEffect of Fluorine IncorporationEffect of Chlorine Incorporation
Metabolic Stability Often increases due to the strength of the C-F bond. researchgate.netnih.govCan block metabolic sites. nih.gov
Binding Affinity Can enhance binding through new hydrogen bonds and electronic effects. nih.govCan improve binding through halogen bonds and steric effects. nih.govnih.gov
Lipophilicity Can increase lipophilicity, affecting absorption and distribution. mdpi.comGenerally increases lipophilicity and membrane permeability. nih.govresearchgate.net
Bioavailability Can be improved by mimicking other functional groups. nih.govCan be enhanced.

This table provides a generalized overview. The specific effects of halogenation can vary significantly depending on the molecular context.

Development of New Agrochemical Active Ingredients

Similar to pharmaceuticals, the introduction of halogen atoms is a key strategy in the development of modern pesticides. eurochlor.orgresearchgate.netnih.gov Halogenated compounds constitute a significant portion of the agrochemical market, with fluorine and chlorine being commonly used to enhance the efficacy and selectivity of active ingredients. researchgate.netnih.govresearchgate.net

Halogenated heptane derivatives can serve as starting materials for the synthesis of new herbicides, insecticides, and fungicides. researchgate.netresearchgate.net The lipophilic nature of the heptane chain can aid in the penetration of the active ingredient through the waxy cuticle of plants or the exoskeleton of insects. researchgate.netresearchgate.net Furthermore, the presence of halogens can influence the mode of action and the environmental persistence of the agrochemical. eurochlor.org Research in this area focuses on creating more effective and environmentally benign crop protection agents. researchgate.net

Novel Functionalization Strategies for Long-Chain Halogenated Alkanes

The development of new methods to selectively modify long-chain halogenated alkanes like this compound is an active area of research. ijrpr.com These strategies aim to introduce new functional groups along the carbon chain, further expanding the synthetic utility of these compounds.

One approach involves transition metal-catalyzed C-H activation, which allows for the direct conversion of a carbon-hydrogen bond into a carbon-functional group bond. hu-berlin.de Another important class of reactions is nucleophilic substitution, where the halogen atoms act as leaving groups, allowing for their replacement with a wide variety of other atoms and molecular fragments. encyclopedia.pub These advanced synthetic methods provide access to a broader range of complex molecules derived from simple halogenated precursors. ijrpr.com

Exploration in Specialty Chemical Production (e.g., Plasticizers, Lubricants, Paint Additives)

The unique bifunctional nature of this compound, possessing both a reactive chlorine atom and a stable fluorine atom at opposite ends of a seven-carbon chain, presents intriguing possibilities for its application as a precursor in the synthesis of specialty chemicals. While direct, large-scale industrial use of this compound in the production of plasticizers, lubricants, and paint additives is not extensively documented in publicly available research, its chemical structure allows for theoretical exploration into its potential as a versatile building block for creating tailored molecules with desirable properties for these applications.

The key to its potential lies in the differential reactivity of the carbon-halogen bonds. The carbon-chlorine (C-Cl) bond is significantly more susceptible to nucleophilic substitution than the highly stable carbon-fluorine (C-F) bond. This allows for selective chemical modification at the chlorinated end of the molecule, while the fluorinated end can either remain inert to impart specific properties or be functionalized under different, more strenuous reaction conditions.

Potential as a Precursor for Plasticizers:

Plasticizers are additives that increase the flexibility and durability of materials, most notably polymers like polyvinyl chloride (PVC). The synthesis of plasticizers often involves the esterification of an alcohol with a carboxylic acid or its derivative. This compound could theoretically be converted into a fluoro-alcohol via nucleophilic substitution of the chlorine atom with a hydroxide (B78521) ion. This resulting 7-fluoroheptan-1-ol (B3052376) could then be esterified with dicarboxylic acids (like phthalic or adipic acid) to create novel fluorinated plasticizers. The presence of the fluorine atom in the plasticizer molecule could confer enhanced thermal stability, chemical resistance, and lower volatility compared to conventional plasticizers.

Theoretical Pathway to a Fluorinated Plasticizer:

Hydrolysis: this compound is treated with a hydroxide source (e.g., NaOH) to replace the chlorine atom, yielding 7-fluoroheptan-1-ol.

Esterification: The resulting fluoro-alcohol is reacted with a dicarboxylic acid anhydride (B1165640) (e.g., phthalic anhydride) to form a monoester, which can be further esterified to produce a diester plasticizer.

The long alkyl chain of the heptane derivative would contribute to the plasticizing effect by separating the polymer chains, while the terminal fluorine atom could enhance the performance characteristics of the final product.

Exploration in Lubricant Additives:

Lubricant additives are crucial for enhancing the performance of base oils, providing properties such as improved friction reduction, wear resistance, and thermal stability. Bifunctional molecules can be particularly useful in creating additives that can interact with metal surfaces.

The chlorine atom in this compound can be substituted with various functional groups known to be effective in lubricant additives, such as thiols or amines, to create a molecule with a surface-active head. The fluorinated tail of the molecule would be oleophobic and could help in forming a stable, low-friction film on the lubricated surfaces. For instance, reaction with a thiolate could yield a 7-fluoroheptyl thioether, a class of compounds that can be explored for their anti-wear properties.

Potential in Paint and Coating Formulations:

In the realm of paint and coating additives, fluorinated compounds are highly valued for their ability to impart hydrophobicity (water repellency), oleophobicity (oil repellency), and increased durability. This compound could serve as a starting material for creating fluorinated surfactants or surface-modifying agents. By reacting the chloro- end of the molecule with a hydrophilic group, such as a polyethylene (B3416737) glycol (PEG) chain, an amphiphilic molecule can be created. Such a molecule would have a water-soluble (or dispersible) head and a water-repellent, fluorinated tail. When added to a paint formulation, these molecules would migrate to the surface of the coating as it dries, creating a durable, low-energy surface that resists staining and is easy to clean.

The following table summarizes the key properties of this compound relevant to its potential use as a chemical intermediate.

PropertyValueImplication for Synthesis
Molecular Formula C₇H₁₄ClFProvides a seven-carbon backbone for building larger molecules.
Molecular Weight 152.64 g/mol A moderate molecular weight for a chemical intermediate.
Boiling Point ~185 °CAllows for reactions to be carried out at elevated temperatures without excessive pressure.
Reactivity of C-Cl Bond Susceptible to nucleophilic substitutionThe primary site for chemical modification to introduce desired functional groups.
Reactivity of C-F Bond Highly stable and generally unreactiveImparts fluorinated characteristics to the final product and is stable under many reaction conditions.

The differential reactivity of the two halogen atoms is the most significant feature of this compound for its potential applications in specialty chemical synthesis. The following table provides a comparative overview of the bond energies, which underscores this reactivity difference.

BondBond Energy (kJ/mol)Reactivity Profile
C-Cl ~339Weaker bond, more readily cleaved in nucleophilic substitution reactions.
C-F ~485Strongest single bond in organic chemistry, highly resistant to chemical attack.

Conclusion and Future Research Perspectives for 1 Chloro 7 Fluoroheptane Studies

Summary of Key Research Findings and Methodological Advancements

One plausible synthetic pathway involves a multi-step process starting from heptane (B126788). This could begin with the oxidation of heptane to produce heptanol, followed by chlorination. A potential, though undetailed, method involves the conversion of a starting material like 7-chloroheptan-1-ol, which can be synthesized from 1,7-heptanediol. The hydroxyl group of 7-chloroheptan-1-ol would then be substituted with fluorine using a suitable fluorinating agent.

Another viable approach is the nucleophilic substitution on a dihaloalkane. For instance, reacting 1,7-dichloroheptane (B1582780) with a mild fluorinating agent could yield 1-chloro-7-fluoroheptane. The success of this method hinges on carefully controlling the reaction conditions to achieve monosubstitution.

The table below summarizes potential, inferred synthetic strategies based on general organic chemistry principles, given the scarcity of dedicated research literature.

Starting Material Key Transformation Steps Reagents (Examples) Primary Challenge
Heptane1. Oxidation 2. Chlorination 3. Fluorination1. Oxidizing agents 2. Thionyl chloride (SOCl₂) 3. Diethylaminosulfur trifluoride (DAST)Lack of regioselectivity in initial functionalization
1,7-DichloroheptaneNucleophilic Fluoride (B91410) SubstitutionPotassium fluoride (KF) with a phase-transfer catalystAchieving selective monosubstitution over difluorination
7-Chloroheptanoic Acid1. Reduction to Alcohol 2. Fluorination1. Lithium aluminum hydride (LiAlH₄) 2. DAST, Olah's reagentMulti-step process with potential for side reactions

Methodological advancements in the broader field of halogenation offer potential routes for synthesizing compounds like this compound. For example, developments in halofluorination of alkenes using reagents that provide an electrophilic halogen source and a nucleophilic fluoride source could be adapted for precursors with a terminal double bond. thieme-connect.de However, specific application of these advanced methods to synthesize this compound is not yet reported in peer-reviewed literature.

Outlook on Emerging Research Avenues and Potential Interdisciplinary Collaborations

While specific research on this compound is sparse, its structure as an α,ω-dihaloalkane (a long-chain alkane with different halogens at each end) opens up numerous possibilities for future research and collaboration across scientific disciplines.

Emerging Research Avenues:

Polymer Chemistry: this compound could serve as a unique monomer or a chain-modifying agent in the synthesis of specialty polymers. The differential reactivity of the C-Cl and C-F bonds could be exploited to create block copolymers or polymers with specific functional pendants. The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. 20.210.105

Materials Science: As a precursor, it could be used in the synthesis of self-assembled monolayers (SAMs) on various substrates. fu-berlin.de The distinct halogen end-groups could allow for selective attachment and directed assembly, creating surfaces with tailored wettability, adhesion, or biocompatibility. This could lead to applications in coatings, sensors, or biomedical devices.

Medicinal Chemistry and Drug Discovery: Bifunctional molecules are valuable building blocks in the synthesis of more complex bioactive compounds. The seven-carbon chain provides a flexible spacer, and the terminal halogens allow for sequential, selective coupling reactions to build larger molecules. The fluorine atom, in particular, is often incorporated into pharmaceuticals to enhance metabolic stability or binding affinity. smolecule.com

The table below outlines potential areas for future investigation.

Research Field Potential Application of this compound Collaborating Disciplines
Polymer Chemistry Synthesis of novel fluorinated block copolymers and specialty elastomers. Materials Science, Chemical Engineering
Materials Science Creation of functionalized surfaces and self-assembled monolayers. Physics, Surface Science, Biomedical Engineering
Medicinal Chemistry Use as a flexible linker or scaffold in the synthesis of new therapeutic agents. Pharmacology, Biochemistry, Molecular Biology

Potential Interdisciplinary Collaborations: The unique structure of this compound makes it an ideal candidate for interdisciplinary research.

Collaboration between organic chemists and polymer scientists could lead to the development of novel fluoropolymers with precisely controlled architectures and properties.

Materials scientists could work with biomedical engineers to use this compound to create biocompatible coatings for medical implants, leveraging the known properties of fluorinated surfaces.

A partnership between synthetic chemists and computational chemists could help predict the reactivity of the C-Cl and C-F bonds, guiding the design of more efficient synthetic routes and new applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.